

Application Note: Quantifying Liposomal Uptake by Cells Using Cy5-DSPE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5-DSPE chloride ammonium

Cat. No.: B12374373

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for delivering therapeutic agents. Quantifying their uptake by target cells is crucial for evaluating the efficacy of drug delivery systems. This application note provides a detailed protocol for labeling liposomes with the fluorescent lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanine 5] (Cy5-DSPE) and quantifying their cellular uptake using flow cytometry and fluorescence microscopy. Cy5-DSPE integrates into the lipid bilayer, providing a stable and bright signal for tracking liposome internalization.[1] The methods described herein offer robust and reproducible approaches for assessing the interaction between liposomes and cells.

Key Methodologies

Two primary techniques are detailed for the quantification of liposome uptake:

- **Flow Cytometry:** A high-throughput method that measures the fluorescence intensity of individual cells in a population.[2] This allows for the rapid determination of the percentage of cells that have internalized liposomes and the average amount of uptake per cell (mean fluorescence intensity).[3][4]
- **Fluorescence Microscopy:** A visualization technique, often using confocal microscopy, that provides spatial information about the localization of liposomes within cells.[5] This method

can confirm intracellular uptake and provide semi-quantitative data through image analysis.

[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Preparation of Cy5-DSPE Labeled Liposomes

This protocol describes the thin-film hydration method for creating fluorescently labeled liposomes.

Materials:

- Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
- Cy5-DSPE
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Hydration:
 - Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG2000, and Cy5-DSPE) in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5.

- Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
- Further dry the film under a high vacuum for at least 2 hours to remove residual chloroform.
- Hydration:
 - Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid (e.g., 60-65°C for DSPC). This results in the formation of multilamellar vesicles (MLVs).
- Extrusion:
 - To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).[8]
 - Perform the extrusion process 10-20 times to ensure a homogenous liposome population. [8]
- Purification and Characterization:
 - Remove any unencapsulated dye or free lipids using size exclusion chromatography or dialysis.
 - Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[9]

Protocol 2: Cell Culture and Liposome Incubation

Materials:

- Mammalian cell line of choice (e.g., HeLa, A549, RAW 264.7)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Multi-well plates (6-well, 24-well, or 96-well)

- Cy5-DSPE labeled liposomes
- PBS

Procedure:

- Cell Seeding: Seed the cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment (e.g., 5×10^4 cells/well in a 24-well plate).[10] Incubate for 24 hours at 37°C and 5% CO₂.
- Liposome Treatment:
 - Dilute the Cy5-DSPE labeled liposomes to the desired concentration (e.g., 50 µg/mL) in fresh, complete cell culture medium.[1]
 - Remove the old medium from the cells and replace it with the liposome-containing medium.
 - Incubate the cells with the liposomes for a predetermined time course (e.g., 1, 4, 12, 24 hours) at 37°C.[1][11]
- Washing:
 - After incubation, remove the liposome-containing medium.
 - Wash the cells three times with ice-cold PBS to remove non-internalized liposomes and to stop the uptake process.

Protocol 3: Quantification of Liposome Uptake by Flow Cytometry

Materials:

- Trypsin-EDTA or a gentle cell scraper
- FACS buffer (PBS with 1-2% FBS)
- Flow cytometer with a laser capable of exciting Cy5 (e.g., 633 nm or 640 nm laser)

Procedure:

- Cell Harvesting: Detach the cells using Trypsin-EDTA or a cell scraper. Neutralize trypsin with complete medium and transfer the cell suspension to a FACS tube.
- Sample Preparation: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 300-500 µL of FACS buffer.[9]
- Data Acquisition:
 - Analyze the samples on a flow cytometer.
 - Use an untreated cell sample to set the baseline fluorescence and gate the cell population based on forward and side scatter properties.
 - Record the fluorescence signal in the appropriate channel for Cy5 (typically around 670 nm emission).[12]
- Data Analysis:
 - Determine the percentage of Cy5-positive cells.
 - Calculate the Mean Fluorescence Intensity (MFI) of the cell population, which is proportional to the average number of liposomes taken up per cell.

Protocol 4: Visualization of Liposome Uptake by Fluorescence Microscopy

Materials:

- Glass-bottom dishes or chamber slides
- Paraformaldehyde (PFA), 4% in PBS
- Nuclear stain (e.g., DAPI or Hoechst 33342)
- Mounting medium

- Confocal or widefield fluorescence microscope

Procedure:

- Cell Seeding and Treatment: Seed cells on glass-bottom dishes or chamber slides and perform the liposome incubation as described in Protocol 2.
- Cell Fixation: After washing with PBS, fix the cells with 4% PFA for 15-20 minutes at room temperature.
- Staining:
 - Wash the cells again with PBS.
 - Incubate with a nuclear stain like DAPI (1 µg/mL) for 5-10 minutes to visualize the cell nuclei.
 - Wash thoroughly with PBS.
- Imaging:
 - Mount the slides with a suitable mounting medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI (or Hoechst) and Cy5.
 - Acquire images, including Z-stacks if using a confocal microscope, to confirm the intracellular localization of the liposomes.

Data Presentation

Quantitative data from uptake experiments should be presented clearly for comparison.

Table 1: Example Flow Cytometry Data for Liposome Uptake

Liposome Formulation	Incubation Time (h)	% Cy5-Positive Cells (Mean \pm SD)	Mean Fluorescence Intensity (MFI) (Mean \pm SD)
Control Liposomes	4	95.2 \pm 3.1	15,000 \pm 1,200
Targeted Liposomes	4	98.6 \pm 1.5	45,000 \pm 3,500
Control Liposomes	24	97.8 \pm 2.4	35,000 \pm 2,800
Targeted Liposomes	24	99.1 \pm 0.9	98,000 \pm 7,600

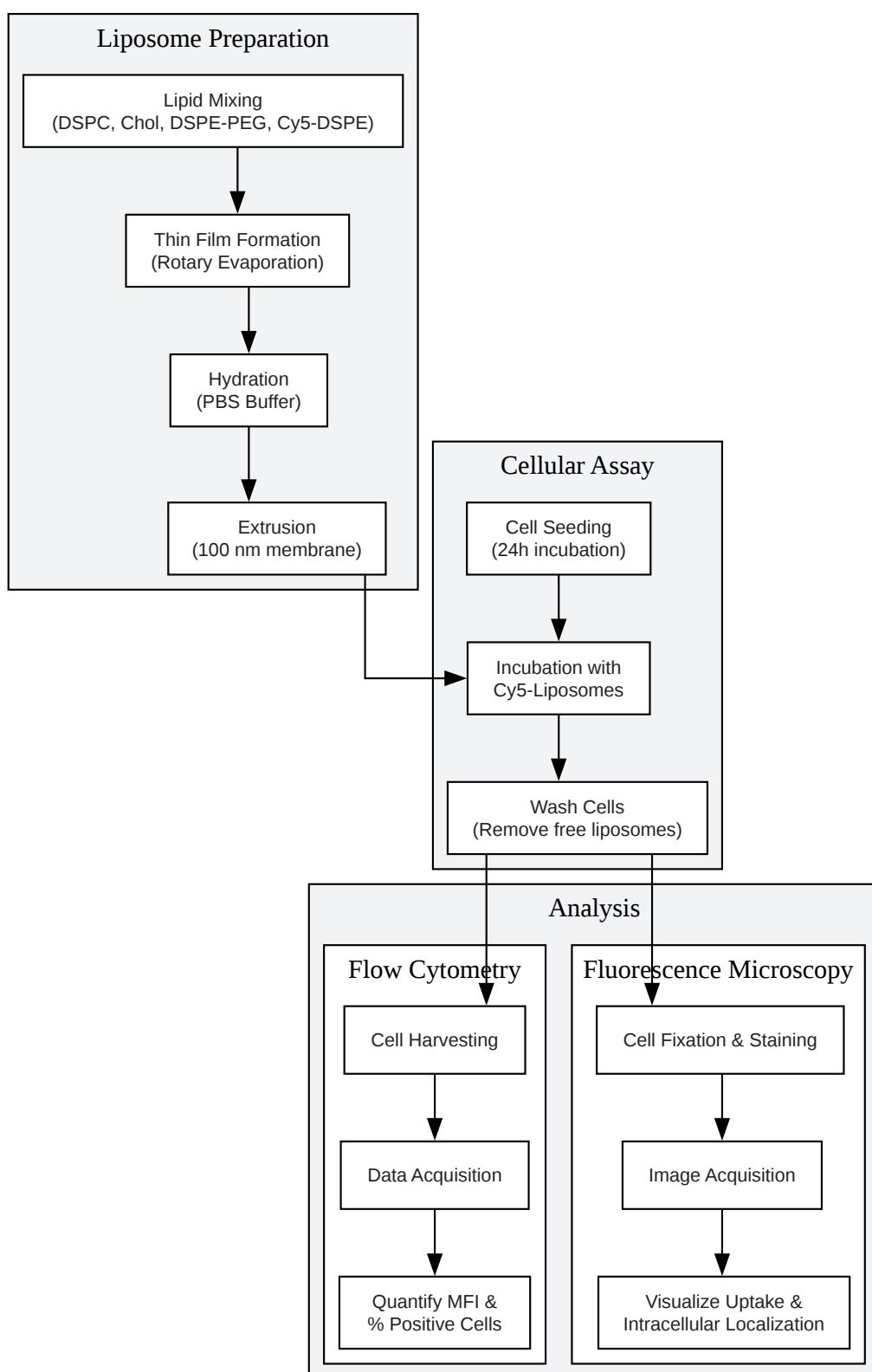
Table 2: Physicochemical Properties of Cy5-DSPE Labeled Liposomes

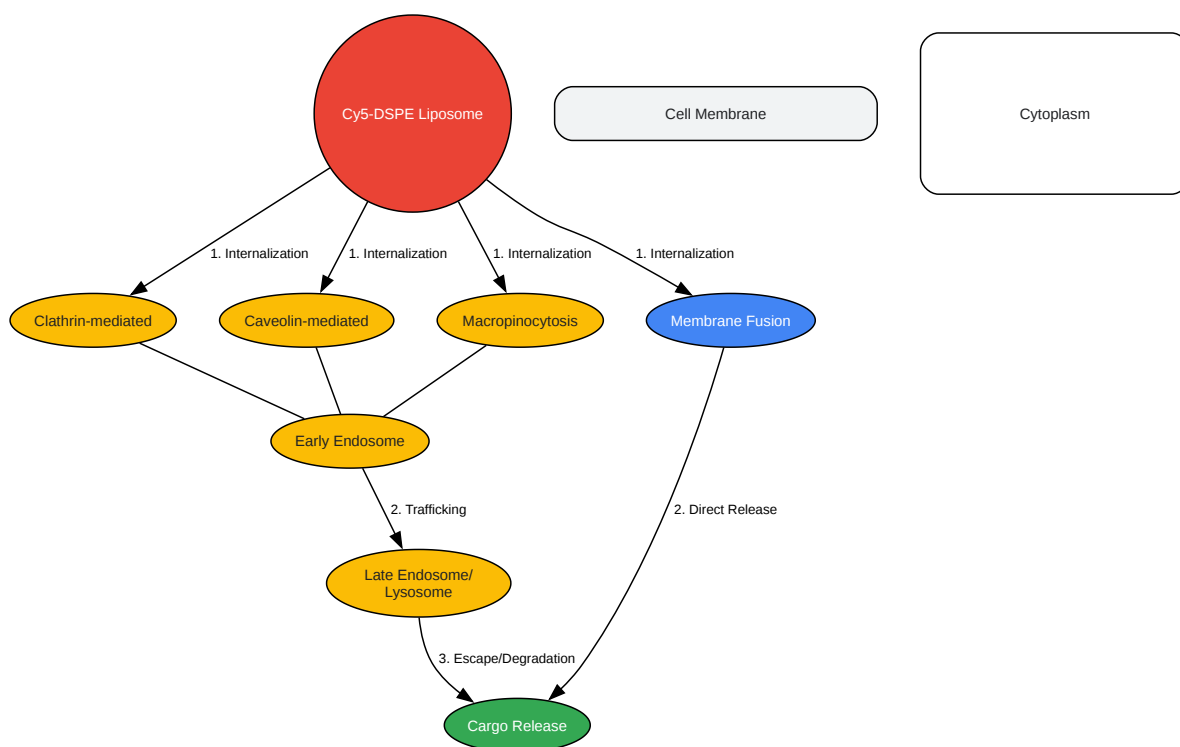
Formulation	Size (d.nm) \pm SD	Polydispersity Index (PDI) \pm SD	Zeta Potential (mV) \pm SD
Liposome Batch 1	115.3 \pm 2.1	0.12 \pm 0.02	-15.4 \pm 1.8
Liposome Batch 2	112.8 \pm 1.9	0.11 \pm 0.03	-14.9 \pm 2.1

Visualizations

Experimental Workflow

The overall workflow for quantifying liposome uptake is summarized below.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusogenic liposome-enhanced cytosolic delivery of magnetic nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03094A [pubs.rsc.org]
- 9. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Protein Source on Liposome Uptake by Cells: Corona Composition and Impact of the Excess Free Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
- 12. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [Application Note: Quantifying Liposomal Uptake by Cells Using Cy5-DSPE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374373#quantifying-liposome-uptake-by-cells-using-cy5-dspe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com